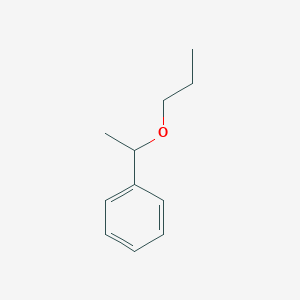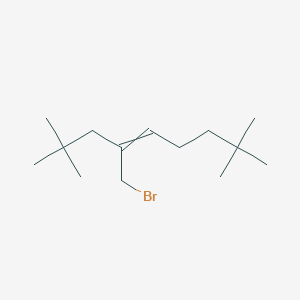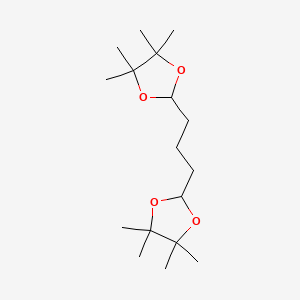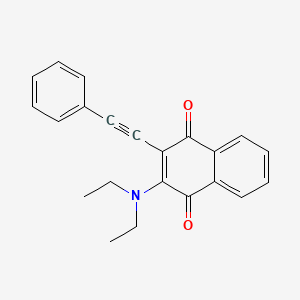
2-(Diethylamino)-3-(phenylethynyl)naphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Diethylamino)-3-(phenylethynyl)naphthalene-1,4-dione is a complex organic compound with a unique structure that combines a naphthalene core with diethylamino and phenylethynyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-3-(phenylethynyl)naphthalene-1,4-dione typically involves multi-step organic reactions. One common method starts with the naphthalene-1,4-dione as the core structure. The phenylethynyl group can be introduced via a Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The diethylamino group can be introduced through a nucleophilic substitution reaction using diethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the production process is economically viable.
化学反应分析
Types of Reactions
2-(Diethylamino)-3-(phenylethynyl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthalene-1,4-dione core to a dihydro derivative.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthalene derivatives.
科学研究应用
2-(Diethylamino)-3-(phenylethynyl)naphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of organic electronic materials and dyes.
作用机制
The mechanism of action of 2-(Diethylamino)-3-(phenylethynyl)naphthalene-1,4-dione involves its interaction with molecular targets such as enzymes or receptors. The phenylethynyl group can enhance binding affinity, while the diethylamino group can influence the compound’s solubility and reactivity. The naphthalene core provides a rigid structure that can interact with various biological pathways.
相似化合物的比较
Similar Compounds
- 2-(Hexadecylamino)naphthalene-1,4-dione
- 2-(Methylamino)naphthalene-1,4-dione
Comparison
Compared to similar compounds, 2-(Diethylamino)-3-(phenylethynyl)naphthalene-1,4-dione is unique due to the presence of both diethylamino and phenylethynyl groups. These substituents confer distinct chemical properties, such as increased solubility and reactivity, making it more versatile for various applications.
属性
CAS 编号 |
90179-81-0 |
|---|---|
分子式 |
C22H19NO2 |
分子量 |
329.4 g/mol |
IUPAC 名称 |
2-(diethylamino)-3-(2-phenylethynyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C22H19NO2/c1-3-23(4-2)20-19(15-14-16-10-6-5-7-11-16)21(24)17-12-8-9-13-18(17)22(20)25/h5-13H,3-4H2,1-2H3 |
InChI 键 |
LKHPWFDBIDSMAH-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=C(C(=O)C2=CC=CC=C2C1=O)C#CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-pyridin-2-ylurea](/img/structure/B14372479.png)
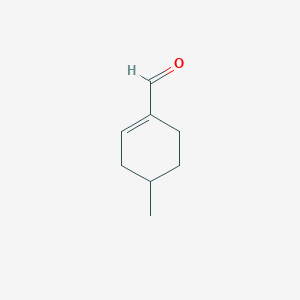
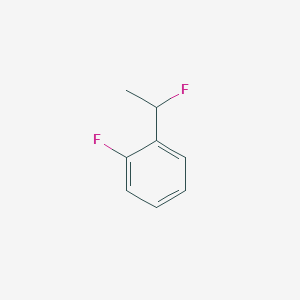
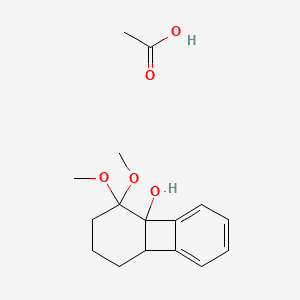
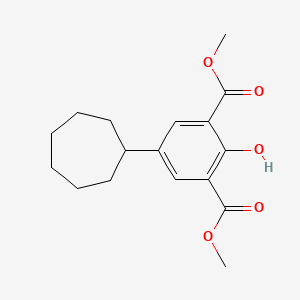
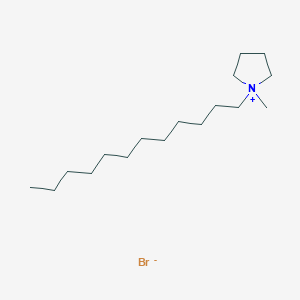
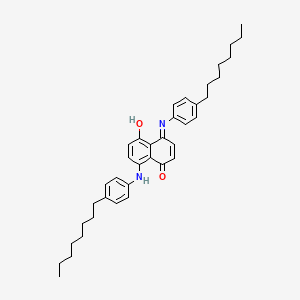
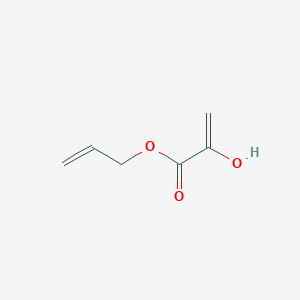
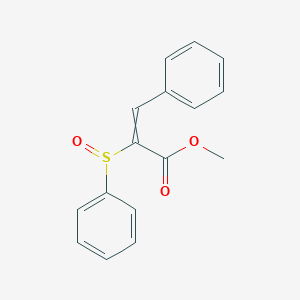
![2-(2-Aminophenyl)-6-methylidenebicyclo[3.2.1]octan-2-ol](/img/structure/B14372523.png)
